5-Phenylpyrrolidin-2-one, also known as 4-phenylpyrrolidin-2-one, is a significant compound in organic chemistry and pharmacology. It belongs to the class of pyrrolidinones, which are five-membered cyclic amides. This compound has garnered attention due to its potential pharmacological properties, including applications in medicinal chemistry as a scaffold for drug development.
5-Phenylpyrrolidin-2-one is classified under the category of heterocyclic compounds, specifically as a pyrrolidinone. It is derived from pyrrolidine, a saturated five-membered ring compound containing one nitrogen atom. The presence of the phenyl group enhances its chemical reactivity and biological activity, making it a valuable target for synthesis and study.
The synthesis of 5-Phenylpyrrolidin-2-one can be achieved through various methods, including:
In many synthetic routes, the use of catalysts such as Lewis acids can facilitate the formation of the lactam structure. For instance, using sodium hydride in dimethyl sulfoxide allows for effective alkylation processes leading to the formation of 5-phenylpyrrolidin-2-one .
The molecular structure of 5-Phenylpyrrolidin-2-one features a pyrrolidine ring substituted at position 4 with a phenyl group. The structural formula can be represented as follows:
The molecular weight of 5-Phenylpyrrolidin-2-one is approximately 175.23 g/mol. The compound exhibits characteristic peaks in nuclear magnetic resonance (NMR) spectroscopy that confirm its structure, including signals corresponding to both the pyrrolidine ring and the phenyl group .
5-Phenylpyrrolidin-2-one can undergo various chemical reactions typical for amides and heterocycles:
The stability and reactivity of 5-Phenylpyrrolidin-2-one are influenced by its electronic structure, particularly the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the phenyl group.
The mechanism by which 5-Phenylpyrrolidin-2-one exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. For instance, compounds derived from this scaffold have shown potential as inhibitors or modulators in various biochemical pathways.
Studies indicate that derivatives of 5-Phenylpyrrolidin-2-one may act on neurotransmitter systems or exhibit anti-inflammatory properties, although specific mechanisms require further elucidation through pharmacological studies .
5-Phenylpyrrolidin-2-one is typically a white to off-white solid with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide.
The compound is stable under normal laboratory conditions but may undergo hydrolysis in aqueous environments due to the presence of the carbonyl functional group. Its melting point ranges from 60°C to 65°C, indicating moderate thermal stability .
5-Phenylpyrrolidin-2-one has significant applications in medicinal chemistry as a precursor for synthesizing various bioactive compounds. It serves as a scaffold for designing drugs targeting central nervous system disorders, pain management, and other therapeutic areas due to its favorable pharmacological properties.
Additionally, ongoing research explores its potential as an antimicrobial agent and its role in developing novel therapeutic strategies against various diseases .
Donor-acceptor (DA) cyclopropanes serve as versatile precursors for constructing the 5-phenylpyrrolidin-2-one scaffold through a Lewis acid-mediated ring opening followed by sequential cyclization and decarboxylation. This methodology involves the reaction of electronically activated cyclopropanes (bearing ester acceptor groups and aryl/heteroaryl donor substituents) with primary amines like anilines or benzylamines. The transformation proceeds via initial stereoselective nucleophilic attack at the cyclopropane's electrophilic center, generating γ-amino esters that undergo spontaneous lactamization [1] .
Critical to this process is the choice of Lewis acid catalyst, with nickel perchlorate [Ni(ClO4)2·6H2O] and yttrium triflate [Y(OTf)3] (20 mol%) proving most effective in dichloroethane at ambient temperature, achieving yields exceeding 90% for the acyclic intermediate. Subsequent acid-promoted lactamization (toluene/acetic acid, reflux) and alkaline decarboxylation deliver the target 1,5-disubstituted pyrrolidin-2-ones. This methodology tolerates diverse substituents, including halogen, alkyl, and alkoxy groups on both the cyclopropane and aniline components, though electron-rich donors enhance reactivity at the expense of increased side-product formation .
Table 1: Catalyst Screening for DA Cyclopropane Ring Opening with Aniline
Catalyst | Loading (mol%) | Yield of γ-Amino Ester (%) |
---|---|---|
Ni(ClO4)₂·6H₂O | 20 | 92 |
Y(OTf)₃ | 20 | 93 |
Sc(OTf)₃ | 20 | 84 |
Zn(OTf)₂ | 20 | 80 |
Fe(OTf)₃ | 20 | 78 |
The aza-Baeyer-Villiger oxidation of 3-phenylcyclobutanone provides efficient access to 4-phenylpyrrolidin-2-one through a ring-expansion mechanism. This transformation utilizes O-(diphenylphosphinyl)hydroxylamine (DPPH) as the electrophilic amination agent, generating an intermediate imine that undergoes concerted [1,2]-alkyl shift under mild conditions. The optimized procedure involves suspending DPPH (1.16 equiv.) in anhydrous DMF, followed by dropwise addition of 3-phenylcyclobutanone (1.0 equiv.) in DMF at 25°C [3].
After 24 hours, solvent removal via rotary evaporation yields a crude residue that undergoes direct chromatographic purification (silica gel, ethyl acetate/methanol). This method furnishes the lactam in 65% isolated yield with >99% purity, avoiding the need for isolated intermediates. The reaction's regioselectivity is dictated by the relative migratory aptitudes of the substituents, with phenyl exhibiting greater migration propensity compared to alkyl groups, ensuring exclusive formation of the 4-phenyl regioisomer [3].
Table 2: Key Parameters for Aza-Baeyer-Villiger Synthesis
Parameter | Condition |
---|---|
Reagent | O-(Diphenylphosphinyl)hydroxylamine |
Solvent | N,N-Dimethylformamide (DMF) |
Temperature | 25°C |
Reaction Time | 24 hours |
Workup | Rotary Evaporation → Chromatography |
Yield | 65% |
N-Alkylation strategies provide modular access to 1,5-disubstituted derivatives, particularly through the functionalization of 5-phenylpyrrolidin-2-one precursors or cyclic amines. A prominent route involves the microwave-assisted cyclization of N-substituted piperidines, enabling rapid construction of the pyrrolidinone core under solvent-free conditions. This approach significantly reduces reaction times (minutes vs. hours) and eliminates toxic solvents, aligning with green chemistry principles [4] [6].
For 3-hydroxy-5-phenylpyrrolidin-2-one synthesis, copper-catalyzed oxidative cyclization has been developed, utilizing air-stable copper salts and non-toxic oxidants (e.g., Oxone®). The mechanism involves carboxylic acid formation, decarboxylation, and ipso-oxidation, demonstrating good functional group tolerance. Alternatively, precursor-controlled lactamization leverages γ-amino acids or esters derived from phenyl-containing substrates, where acid- or base-mediated cyclization furnishes the heterocycle. The stereochemical outcome at C-3/C-5 positions is highly dependent on the chosen method, with microwave irradiation often enhancing diastereoselectivity compared to conventional heating [4] [6].
The C-3 and C-5 positions of 5-phenylpyrrolidin-2-one serve as pivotal stereogenic centers for structural diversification. Three primary strategies enable stereocontrol:
The hydroxyl group at C-3 (as in 3-hydroxy-5-phenylpyrrolidin-2-one) offers a handle for further stereocontrolled transformations, including oxidation to ketones, reduction to diols, or nucleophilic substitution. X-ray crystallographic analyses confirm that these molecules typically adopt envelope conformations with defined configurations at the stereocenters [6].
Access to enantiomerically enriched 5-phenylpyrrolidin-2-ones leverages chiral catalysts to induce asymmetry during key bond-forming steps. Notable approaches include:
These methods enable the synthesis of both (R)- and (S)-configured pyrrolidinones, crucial for structure-activity relationship studies in medicinal chemistry.
Table 3: Asymmetric Synthesis Strategies for Enantiopure Derivatives
Strategy | Key Catalyst/Enzyme | Target Positions | ee (%) |
---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | C-5 | >95 |
Biocatalytic Amination | (R)-Imine Reductase | C-5 | 98 |
Organocatalytic Mannich | L-Proline-Derived Catalyst | C-3/C-4 | 90–99 |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: